![molecular formula C15H18F3NO3S B2483379 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2319847-21-5](/img/structure/B2483379.png)
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules like N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide involves strategic reactions that ensure the formation of desired bonds and functional groups. A notable method involves a novel and efficient synthesis approach for derivatives that share similar structural motifs, utilizing aromatic diamine, Meldrum's acid, and an isocyanide in chloroform at ambient temperature, yielding high results without any catalyst or activation (Shaabani et al., 2009). This method exemplifies the innovative approaches in synthesizing complex benzamide derivatives.
Molecular Structure Analysis
The molecular structure of such compounds is often determined through spectral characterization and X-ray crystal structure studies. These studies provide detailed insights into the atomic arrangement and confirm the twisted conformation between various rings in the molecule, contributing to its reactivity and interactions (Kumara et al., 2018). Understanding the molecular structure is crucial for predicting the behavior of compounds in different chemical reactions and environments.
Chemical Reactions and Properties
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide participates in various chemical reactions due to its functional groups. For example, benzamide derivatives have been synthesized through direct acylation reactions, showcasing specific reactivity patterns depending on the substituents present in the molecule (Younes et al., 2020). These reactions underline the molecule's capability to undergo transformations leading to new compounds with potential biological activities.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be intricately linked to their molecular structure. X-ray diffraction analysis and DFT calculations are often employed to explore these aspects, providing a comprehensive understanding of how molecular conformation influences physical properties (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups and overall structure. Studies involving the synthesis and reactivity of N-aryl derivatives highlight the importance of the molecule's specific groups in determining its chemical behavior (Gein et al., 2017). Understanding these properties is crucial for predicting the molecule's behavior in various chemical environments and potential applications.
Scientific Research Applications
Novel Compounds and Their Antipathogenic Activity
Research has unveiled a variety of acylthioureas with potential antipathogenic properties, demonstrating significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a promising avenue for the development of novel antimicrobial agents with enhanced antibiofilm capabilities, highlighting the importance of specific halogenated substituents on the thiourea moiety for anti-pathogenic activity (Limban, Marutescu, & Chifiriuc, 2011).
Stearoyl-CoA Desaturase-1 (SCD-1) Inhibitors
Continued investigation into the structure-activity relationship of benzamides has led to the identification of compounds with potent inhibitory effects on Stearoyl-CoA Desaturase-1 (SCD-1), a key enzyme in fatty acid metabolism. These compounds have demonstrated efficacy in reducing plasma desaturation indexes in murine models, indicating potential therapeutic applications for metabolic disorders (Uto et al., 2009).
Single Molecule Magnets
In the realm of materials science, tetranuclear [Cu-Ln]2 complexes have been synthesized, showcasing the role of ferromagnetic interactions and demonstrating properties of single molecule magnets (SMMs). Such materials have potential applications in quantum computing and memory devices, underscoring the versatility of benzamide derivatives in advancing materials science (Costes, Shova, & Wernsdorfer, 2008).
Controlled Radical Polymerization
Benzamide derivatives have also played a crucial role in the controlled radical polymerization of acrylamides, leading to polymers with specific molecular weights, low polydispersity, and enhanced isotacticity. This research opens new pathways for the synthesis of high-performance materials with applications in biomedicine, nanotechnology, and materials engineering (Mori, Sutoh, & Endo, 2005).
Detection of Reactive Oxygen Species
In the field of biological research, novel fluorescence probes based on benzamide derivatives have been developed to detect and differentiate highly reactive oxygen species (hROS) and other reactive intermediates. Such tools are invaluable for understanding oxidative stress and its implications in diseases and cellular functions (Setsukinai et al., 2003).
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c16-15(17,18)12-3-1-2-11(8-12)13(21)19-9-14(22-6-5-20)4-7-23-10-14/h1-3,8,20H,4-7,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEIVBDONFCXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.